Cas no 59012-43-0 (L-Lysine,N6-(1-oxohexadecyl)-)
L-Lysine,N6-(1-oxohexadecyl)- Chemical and Physical Properties
Names and Identifiers
-
- L-Lysine,N6-(1-oxohexadecyl)-
- 2-amino-6-(hexadecanoylamino)hexanoic acid
- N6-(1-oxohexadecyl)-L-lysine
- N~6~-hexadecanoyl-L-lysine
- N~6~-hexadecanoyllysine
- NS00088206
- Lysine, N6-palmitoyl-
- NSC 297288
- N6 -Palmitoyl-L-lysine
- epsilon-N-Monopalmitoyl-L-lysine
- MFCD08274541
- Q27261602
- epsilon-N-Palmitoyl-L-lysine
- UNII-58KUR4D1LL
- 59012-44-1
- EINECS 261-557-5
- L-Lysine, N6-(1-oxohexadecyl)-
- .EPSILON.-N-PALMITOYL-L-LYSINE
- (2S)-2-amino-6-(hexadecanoylamino)hexanoic acid
- N-epsilon-Palmitoyl-L-lysine
- 58KUR4D1LL
- 59012-43-0
- SCHEMBL1921367
- DTXSID801309724
- .EPSILON.-N-MONOPALMITOYL-L-LYSINE
- N6-Palmitoyl lysine
- Palmityl lysine
- N6 -(1-Oxohexadecyl)-L-Lysine
- n6-palmitoyl-l-lysine
- IWKZTTDNVPAHNP-FQEVSTJZSA-N
- (S)-2-Amino-6-palmitamidohexanoic acid
- DB-298734
- G85186
-
- MDL: MFCD08274541
- Inchi: 1S/C22H44N2O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21(25)24-19-16-15-17-20(23)22(26)27/h20H,2-19,23H2,1H3,(H,24,25)(H,26,27)/t20-/m0/s1
- InChI Key: IWKZTTDNVPAHNP-FQEVSTJZSA-N
- SMILES: O=C(CCCCCCCCCCCCCCC)NCCCC[C@@H](C(=O)O)N
Computed Properties
- Exact Mass: 384.33542
- Monoisotopic Mass: 384.33519327g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 27
- Rotatable Bond Count: 20
- Complexity: 362
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.3
- Topological Polar Surface Area: 92.4Ų
Experimental Properties
- PSA: 92.42
L-Lysine,N6-(1-oxohexadecyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB177175-1 g |
N-epsilon-Palmitoyl-L-lysine, 98%; . |
59012-43-0 | 98% | 1g |
€167.00 | 2023-05-07 | |
| abcr | AB177175-5 g |
N-epsilon-Palmitoyl-L-lysine, 98%; . |
59012-43-0 | 98% | 5g |
€545.00 | 2023-05-07 | |
| abcr | AB177175-500mg |
N-epsilon-Palmitoyl-L-lysine, 98%; . |
59012-43-0 | 98% | 500mg |
€114.50 | 2025-04-17 | |
| abcr | AB177175-1g |
N-epsilon-Palmitoyl-L-lysine, 98%; . |
59012-43-0 | 98% | 1g |
€167.00 | 2025-04-17 | |
| abcr | AB177175-5g |
N-epsilon-Palmitoyl-L-lysine, 98%; . |
59012-43-0 | 98% | 5g |
€545.00 | 2025-04-17 | |
| 1PlusChem | 1P00F2M2-100mg |
N6-(1-oxohexadecyl)-L-lysine |
59012-43-0 | ≥ 99.7% (Chiral purity) | 100mg |
$91.00 | 2024-04-22 | |
| 1PlusChem | 1P00F2M2-250mg |
N6-(1-oxohexadecyl)-L-lysine |
59012-43-0 | ≥ 99.7% (Chiral purity) | 250mg |
$144.00 | 2024-04-22 | |
| 1PlusChem | 1P00F2M2-1g |
N6-(1-oxohexadecyl)-L-lysine |
59012-43-0 | ≥ 99.7% (Chiral purity) | 1g |
$323.00 | 2024-04-22 |
L-Lysine,N6-(1-oxohexadecyl)- Suppliers
L-Lysine,N6-(1-oxohexadecyl)- Related Literature
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Kathrin Kutlescha,Rhett Kempe New J. Chem., 2010,34, 1954-1960
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Lei Yang,Yuan Zeng,Haibo Wu,Chunwu Zhou,Lei Tao J. Mater. Chem. B, 2020,8, 1383-1388
Additional information on L-Lysine,N6-(1-oxohexadecyl)-
Introduction to CAS No. 59012-43-0: L-Lysine, N6-(1-oxohexadecyl)
CAS No. 59012-43-0, commonly referred to as L-Lysine, N6-(1-oxohexadecyl), is a specialized amino acid derivative with significant applications in various fields. This compound is a modified form of L-Lysine, one of the essential amino acids, with a unique substituent at the N6 position. The substituent, 1-oxohexadecyl, adds a long-chain fatty acid moiety to the structure, enhancing its properties for specific uses.
The structural modification of L-Lysine in this compound introduces new functional groups that expand its utility. The presence of the 1-oxohexadecyl group imparts hydrophobic characteristics to the molecule, making it suitable for applications in lipid-based formulations, drug delivery systems, and other areas where amphiphilic properties are advantageous. Recent studies have highlighted the potential of such modified amino acids in enhancing bioavailability and stability of therapeutic agents.
From a chemical standpoint, L-Lysine, N6-(1-oxohexadecyl) exhibits a complex interplay between its hydrophilic and hydrophobic domains. This balance is crucial for its role in forming stable emulsions and self-assembling structures. Researchers have explored its ability to act as a surfactant in various biological systems, demonstrating its potential in nanotechnology and materials science.
In terms of synthesis, the compound is typically derived through advanced organic chemistry techniques, including nucleophilic substitution and coupling reactions. The precise control over reaction conditions ensures high purity and consistency in the final product. Quality control measures are critical to ensure that the compound meets stringent pharmaceutical and biotechnological standards.
Recent advancements in analytical chemistry have enabled detailed characterization of CAS No. 59012-43-0. Techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy provide insights into its molecular structure and stability. These studies are essential for understanding its behavior under different environmental conditions and for optimizing its use in various applications.
The application of L-Lysine, N6-(1-oxohexadecyl) extends across multiple industries. In the pharmaceutical sector, it is being investigated as a component in targeted drug delivery systems due to its ability to encapsulate hydrophobic drugs within lipid nanoparticles. In the food industry, it has shown promise as a natural emulsifier and stabilizer for processed foods.
In biotechnology, this compound has been utilized as a building block for engineered proteins and peptides. Its unique properties allow for the creation of bioconjugates with enhanced solubility and bioactivity. Researchers are also exploring its role in gene therapy applications, where it can serve as a vector for delivering nucleic acids into cells.
The environmental impact of manufacturing processes involving CAS No. 59012-43-0 has also come under scrutiny. Efforts are being made to develop sustainable synthesis methods that minimize waste and energy consumption. Green chemistry principles are increasingly being integrated into production workflows to ensure eco-friendly manufacturing practices.
In conclusion, L-Lysine, N6-(1-oxohexadecyl) represents a versatile compound with diverse applications across multiple disciplines. Its unique chemical structure and functional properties make it an invaluable tool in modern science and technology. As research continues to uncover new potentials for this compound, it is poised to play an even more significant role in advancing innovative solutions across various industries.
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